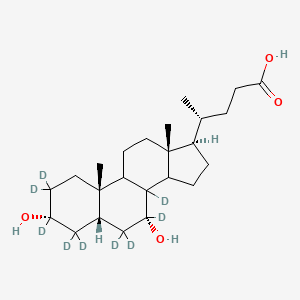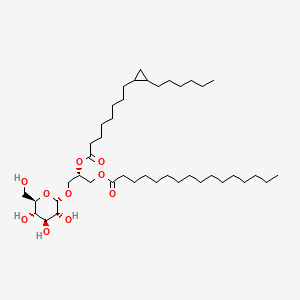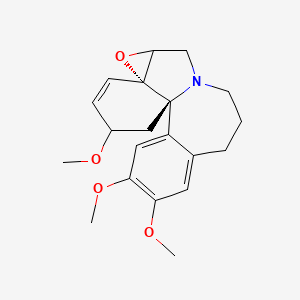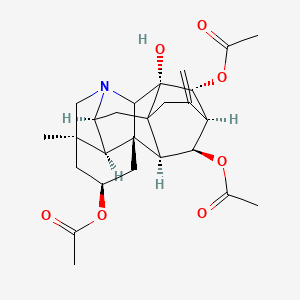
Chenodeoxycholic Acid-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chenodeoxycholic Acid-d9 is a deuterated form of Chenodeoxycholic Acid, a primary bile acid synthesized in the liver from cholesterol. This compound is known for its role in the metabolism of cholesterol and its involvement in various physiological processes. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the pharmacokinetics of bile acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chenodeoxycholic Acid can be synthesized through several chemical routes. One common method involves the extraction of Chenodeoxycholic Acid from bile, followed by chemical synthesis to introduce the deuterium atoms. The synthesis typically involves multiple steps, including hydroxylation and oxidation reactions, under controlled conditions .
Industrial Production Methods
Industrial production of Chenodeoxycholic Acid-d9 involves large-scale extraction from animal bile, followed by chemical modification to introduce deuterium. This process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chenodeoxycholic Acid-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which are used in further biochemical studies .
Aplicaciones Científicas De Investigación
Chenodeoxycholic Acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of bile acid synthesis and degradation.
Biology: Helps in studying the role of bile acids in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders and gallstones.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
Chenodeoxycholic Acid-d9 exerts its effects by activating nuclear receptors such as the farnesoid X receptor (FXR). This activation leads to the regulation of genes involved in cholesterol metabolism and bile acid synthesis. The compound also inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, reducing cholesterol synthesis in the liver .
Comparación Con Compuestos Similares
Similar Compounds
Cholic Acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for gallstone dissolution.
Deoxycholic Acid: A secondary bile acid involved in fat emulsification.
Uniqueness
Chenodeoxycholic Acid-d9 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of bile acids. This labeling provides more precise data in research compared to non-deuterated forms .
Propiedades
Fórmula molecular |
C24H40O4 |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7R,10S,13R,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20-,22?,23+,24-/m1/s1/i8D2,12D2,13D2,16D,20D,22D |
Clave InChI |
RUDATBOHQWOJDD-NPFMQFSDSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C([C@@](C3(C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)[2H])([2H])O)([2H])[2H])C)([2H])[2H])O |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)





![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)



